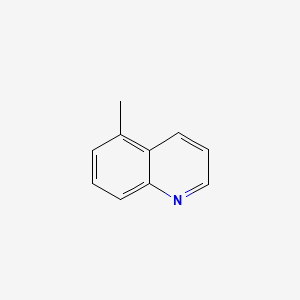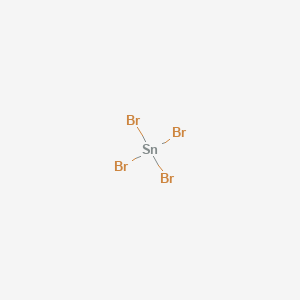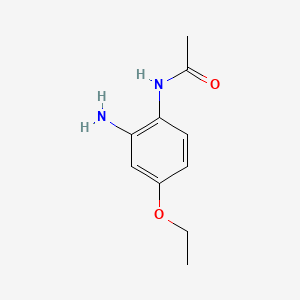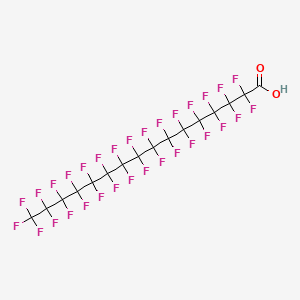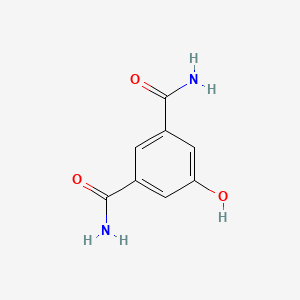
2-Fluoroethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethylamine hydrochloride is a fluorinated alkylammonium salt . It has a linear formula of FCH2CH2NH2 · HCl . The addition of a fluorine atom to it leads to a double gauche effect in the resulting 2,2-difluoroethylamine chloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s important to note that this compound may be used in the synthesis of other compounds .
Molecular Structure Analysis
The molecular formula of this compound is FCH2CH2NH2 · HCl . Its molecular weight is 99.54 .
Chemical Reactions Analysis
This compound is a building block in chemistry . It can be used in the synthesis of various compounds .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 99.53 . It’s hygroscopic, meaning it readily takes up and retains moisture . It’s soluble in water .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Fluoroethylamine hydrochloride is a fluorinated alkylammonium salt The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Studies suggest that adding a fluorine atom to it leads to a double gauche effect in the resulting 2,2-difluoroethylamine chloride . This effect could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that the compound can be used in the synthesis of various other compounds, including 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl) urea (bfu), n-2-fluoroethylmaleimide, and others . These synthesized compounds may have their own effects on various biochemical pathways.
Result of Action
Its role in the synthesis of other compounds suggests it may have indirect effects through these compounds .
Action Environment
It is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Fluoroethylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various fluorinated compounds. The addition of a fluorine atom to the ethylamine structure leads to a double gauche effect, which influences the compound’s reactivity and interactions with other biomolecules . This compound interacts with enzymes such as aminotransferases and deaminases, which facilitate the transfer of amino groups and the removal of amino groups, respectively. These interactions are crucial for the synthesis and metabolism of fluorinated compounds, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cell surface receptors and intracellular signaling molecules, leading to changes in cellular responses. For example, it can modulate the activity of G-protein coupled receptors (GPCRs) and ion channels, which are essential for cell communication and function . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain aminotransferases, preventing the transfer of amino groups and affecting the synthesis of amino acids . Additionally, this compound can activate deaminases, leading to the removal of amino groups and the production of fluorinated metabolites . These interactions result in changes in gene expression and cellular function, highlighting the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important to consider when using the compound in biochemical research and experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways and cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while toxic effects are seen at higher doses . These dosage effects are crucial for determining the appropriate use of this compound in animal studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by aminotransferases and deaminases, leading to the production of fluorinated metabolites . These metabolic pathways are essential for the synthesis and degradation of fluorinated compounds, making this compound a valuable tool in metabolic research . Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to enter cells and interact with intracellular biomolecules . Additionally, binding proteins can facilitate the distribution of this compound within tissues, leading to its accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biochemical activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can affect gene expression and cellular responses . These subcellular localization mechanisms are important for understanding the compound’s role in biochemical processes and cellular function.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoroethylamine hydrochloride involves the reaction of 2-Fluoroethanol with Hydrogen chloride gas in the presence of a catalyst.", "Starting Materials": [ "2-Fluoroethanol", "Hydrogen chloride gas", "Catalyst (such as Zinc chloride or Hydrochloric acid)" ], "Reaction": [ "Add 2-Fluoroethanol to a reaction flask", "Add the catalyst to the reaction flask", "Pass Hydrogen chloride gas through the reaction flask", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Obtain 2-Fluoroethylamine hydrochloride as a white crystalline solid" ] } | |
CAS No. |
460-08-2 |
Molecular Formula |
C2H7ClFN |
Molecular Weight |
99.53 g/mol |
IUPAC Name |
2-fluoroethanamine;hydron;chloride |
InChI |
InChI=1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H |
InChI Key |
YRRZGBOZBIVMJT-UHFFFAOYSA-N |
SMILES |
C(CF)N.Cl |
Canonical SMILES |
[H+].C(CF)N.[Cl-] |
| 460-08-2 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What drives the conformational preference of 2,2-difluoroethylamine hydrochloride in solution?
A: The research primarily highlights the "double gauche effect" observed in 2,2-difluoroethylamine hydrochloride []. This effect describes the preferred conformation where the -NH3+ group resides in a gauche relationship with both fluorine atoms within the molecule. While factors like hyperconjugation and hydrogen bonding play a role, the study emphasizes that electrostatic interactions, specifically the attraction between the positively charged nitrogen and the electronegative fluorine atoms, are the dominant forces dictating this conformational preference, even in aqueous solutions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


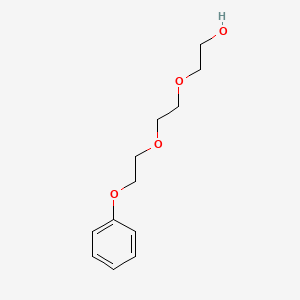
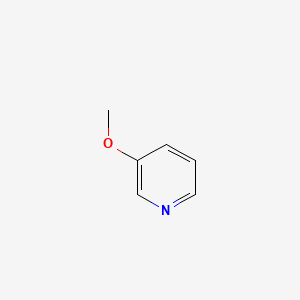

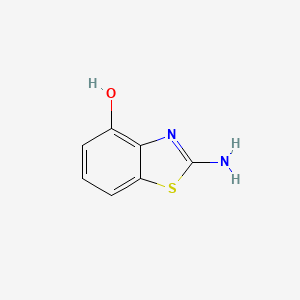
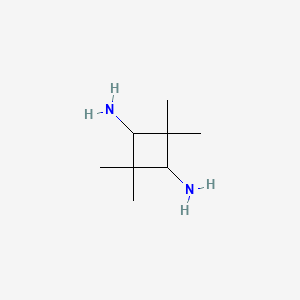
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)
